Palmitoléoylethanolamide

Vue d'ensemble

Description

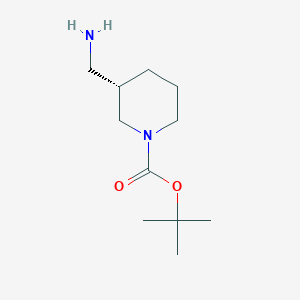

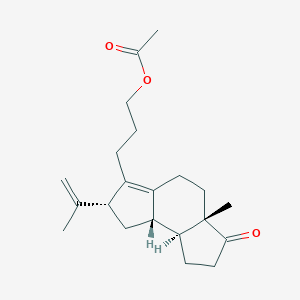

Le Palmitoléoylethanolamide est un amide d'acide gras naturel dérivé de l'acide palmitoléique. Il appartient à la famille des N-acylethanolamines, connues pour leur rôle dans divers processus biologiques. Ce composé est reconnu pour ses propriétés anti-inflammatoires et analgésiques, ce qui en fait un sujet d'intérêt pour la recherche scientifique .

Applications De Recherche Scientifique

Palmitoleoyl Ethanolamide has been extensively studied for its potential therapeutic applications. Some of the key areas of research include:

Chemistry: Used as a model compound to study the behavior of N-acylethanolamines in various chemical reactions.

Biology: Investigated for its role in modulating inflammatory responses and its potential as a biomarker for metabolic disorders.

Medicine: Explored for its analgesic and anti-inflammatory properties, particularly in the treatment of chronic pain and inflammatory diseases.

Industry: Utilized in the formulation of nutraceuticals and functional foods due to its health-promoting properties

Mécanisme D'action

Palmitoleoyl Ethanolamide (PEA) is an endogenous fatty acid amide that plays a significant role in various biological processes, including pain, inflammation, and lipid metabolism .

Target of Action

PEA’s primary targets are the peroxisome proliferator-activated receptor alpha (PPAR-α), and the cannabinoid-like G-coupled receptors GPR55 and GPR119 . PPAR-α is a nuclear receptor that regulates lipid metabolism and inflammation . GPR55 and GPR119 are involved in various physiological processes, including pain perception .

Mode of Action

PEA interacts with its targets to exert a variety of biological effects. It binds to PPAR-α, GPR55, and GPR119, leading to changes in the activity of these receptors . Although PEA lacks affinity for the cannabinoid receptors CB1 and CB2, it enhances anandamide activity through an "entourage effect" .

Biochemical Pathways

PEA’s interaction with its targets affects several biochemical pathways. It plays a central role in lipid metabolism and inflammation . PEA also inhibits the release of pro-inflammatory mediators from activated mast cells .

Pharmacokinetics

While PEA has been studied extensively for its anti-inflammatory and analgesic properties, little is known about its pharmacokinetic properties . Most research has focused on designing formulations to enhance its absorption and characterizing the enzymes involved in its metabolism .

Result of Action

PEA has anti-inflammatory, anti-allergic, neuroprotective, and analgesic activities . It blocks the release of pro-inflammatory mediators from activated mast cells and prevents the recruitment of activated mast cells at the site of nerve injury .

Analyse Biochimique

Biochemical Properties

Palmitoleoyl Ethanolamide interacts with several enzymes, proteins, and other biomolecules. A main target of Palmitoleoyl Ethanolamide is proposed to be the peroxisome proliferator-activated receptor alpha (PPAR-α) . It also has affinity to cannabinoid-like G-coupled receptors GPR55 and GPR119 . These interactions play a crucial role in its biochemical reactions .

Cellular Effects

Palmitoleoyl Ethanolamide has significant effects on various types of cells and cellular processes. It influences cell function by modulating pain sensitivity and inflammation . It also down-regulates the activation of mast cells, which contributes to its anti-inflammatory and anti-hyperalgesic effects .

Molecular Mechanism

The molecular mechanism of action of Palmitoleoyl Ethanolamide involves binding interactions with biomolecules and changes in gene expression. It exerts its effects at the molecular level through the activation of PPAR-α and GPR55 . It also produces several indirect receptor-mediated actions, through the so-called entourage effect .

Temporal Effects in Laboratory Settings

The effects of Palmitoleoyl Ethanolamide change over time in laboratory settings. It has been demonstrated that Palmitoleoyl Ethanolamide significantly reduces intestinal damage and inflammation in a reperfusion injury murine model . This indicates its stability and long-term effects on cellular function in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of Palmitoleoyl Ethanolamide vary with different dosages in animal models. For instance, it has been demonstrated that when Palmitoleoyl Ethanolamide was administered subcutaneously to young DBA/2 mice (10 mg/kg of body weight), the compound was more extensively distributed in several organs, including the brain .

Metabolic Pathways

Palmitoleoyl Ethanolamide is involved in numerous metabolic pathways. It interacts with enzymes and cofactors, and has effects on metabolic flux or metabolite levels . It plays a central role in lipid metabolism .

Transport and Distribution

Palmitoleoyl Ethanolamide is transported and distributed within cells and tissues. Its hydrophobic nature contributes to its membrane association . Palmitoylation enhances the hydrophobicity of proteins and contributes to their membrane association .

Subcellular Localization

The subcellular localization of Palmitoleoyl Ethanolamide and its effects on activity or function are crucial. Palmitoylation appears to play a significant role in subcellular trafficking of proteins between membrane compartments .

Méthodes De Préparation

Voies synthétiques et conditions de réaction : Le Palmitoléoylethanolamide peut être synthétisé par réaction de l'acide palmitoléique avec l'éthanolamine. La réaction implique généralement l'activation du groupe carboxyle de l'acide palmitoléique, suivie de son couplage avec l'éthanolamine. Les réactifs couramment utilisés pour l'activation comprennent le dicyclohexylcarbodiimide (DCC) et le N-hydroxysuccinimide (NHS). La réaction est généralement effectuée dans un solvant organique tel que le dichlorométhane dans des conditions douces .

Méthodes de production industrielle : La production industrielle du this compound implique souvent une synthèse enzymatique utilisant des lipases. Cette méthode est préférée en raison de sa haute spécificité et de ses conditions de réaction douces. Le processus implique l'utilisation de lipases immobilisées pour catalyser l'estérification de l'acide palmitoléique avec l'éthanolamine. Cette méthode est avantageuse car elle réduit la formation de sous-produits et permet une purification plus facile .

Types de réactions :

Oxydation : Le this compound peut subir des réactions d'oxydation, en particulier au niveau de la double liaison présente dans la partie acide palmitoléique. Les agents oxydants courants comprennent le permanganate de potassium et l'ozone.

Réduction : Le composé peut être réduit en son homologue saturé, le palmitoylethanolamide, en utilisant des agents réducteurs tels que l'hydrogène en présence d'un catalyseur au palladium.

Réactifs et conditions courants :

Oxydation : Permanganate de potassium en solution aqueuse ou ozone dans un solvant organique.

Réduction : Gaz hydrogène avec un catalyseur au palladium dans un solvant organique.

Substitution : Nucléophiles tels que les amines ou les thiols en présence d'une base comme l'hydrure de sodium.

Produits principaux :

Oxydation : Formation d'époxydes ou de diols selon l'agent oxydant utilisé.

Réduction : Formation de palmitoylethanolamide.

Substitution : Formation d'éthanolamides substitués.

4. Applications de recherche scientifique

Le this compound a été étudié de manière approfondie pour ses applications thérapeutiques potentielles. Parmi les principaux domaines de recherche, on trouve :

Chimie : Utilisé comme composé modèle pour étudier le comportement des N-acylethanolamines dans diverses réactions chimiques.

Biologie : Investigué pour son rôle dans la modulation des réponses inflammatoires et son potentiel en tant que biomarqueur des troubles métaboliques.

Médecine : Exploré pour ses propriétés analgésiques et anti-inflammatoires, en particulier dans le traitement de la douleur chronique et des maladies inflammatoires.

Industrie : Utilisé dans la formulation de nutraceutiques et d'aliments fonctionnels en raison de ses propriétés bénéfiques pour la santé

5. Mécanisme d'action

Le this compound exerce ses effets principalement par l'activation du récepteur alpha activé par les proliférateurs de peroxysomes (PPAR-α). Cette activation conduit à la modulation de l'expression des gènes impliqués dans l'inflammation et le métabolisme des lipides. De plus, il a été démontré qu'il interagit avec les récepteurs couplés aux protéines G de type cannabinoïde GPR55 et GPR119, contribuant ainsi davantage à ses effets anti-inflammatoires et analgésiques .

Composés similaires :

Palmitoylethanolamide : L'homologue saturé du this compound, connu pour des propriétés anti-inflammatoires similaires.

Oléoylethanolamide : Une autre N-acylethanolamine aux effets anti-inflammatoires et régulateurs de l'appétit puissants.

Stéaroylethanolamide : Connu pour son rôle dans le métabolisme des lipides et ses propriétés anti-inflammatoires.

Unicité : Le this compound est unique en raison de la présence d'une double liaison dans la partie acide palmitoléique, ce qui lui confère une réactivité chimique et une activité biologique distinctes par rapport à ses homologues saturés. Cette caractéristique structurale lui permet de participer à des réactions d'oxydation et de réduction spécifiques qui ne sont pas possibles avec les N-acylethanolamines saturées .

Comparaison Avec Des Composés Similaires

Palmitoyl Ethanolamide: The saturated counterpart of Palmitoleoyl Ethanolamide, known for similar anti-inflammatory properties.

Oleoyl Ethanolamide: Another N-acylethanolamine with potent anti-inflammatory and appetite-regulating effects.

Stearoyl Ethanolamide: Known for its role in lipid metabolism and anti-inflammatory properties.

Uniqueness: Palmitoleoyl Ethanolamide is unique due to the presence of a double bond in the palmitoleic acid moiety, which imparts distinct chemical reactivity and biological activity compared to its saturated counterparts. This structural feature allows it to participate in specific oxidation and reduction reactions that are not possible with saturated N-acylethanolamines .

Propriétés

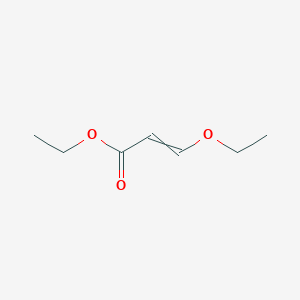

IUPAC Name |

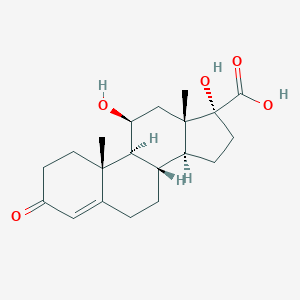

(Z)-N-(2-hydroxyethyl)hexadec-9-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)19-16-17-20/h7-8,20H,2-6,9-17H2,1H3,(H,19,21)/b8-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFRLANWAASSSFV-FPLPWBNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCCCCCCC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C\CCCCCCCC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H35NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50711250 | |

| Record name | Palmitoleoyl Ethanolamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50711250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Palmitoleoylethanolamde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013648 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

94421-67-7 | |

| Record name | (9Z)-N-(2-Hydroxyethyl)-9-hexadecenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94421-67-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Palmitoleoyl Ethanolamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50711250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Palmitoleoylethanolamde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013648 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the physiological roles of PEA and similar compounds found in the human body?

A1: N-acylethanolamines (NAEs), including PEA, and primary fatty amides (PFAMs) are bioactive lipids that exhibit a range of physiological effects, potentially acting as neuromodulators. [] They are involved in various biological processes, including inflammation, pain perception, and neuroprotection.

Q2: Why is measuring PEA levels in cerebrospinal fluid (CSF) challenging?

A2: PEA and related compounds are present in extremely low concentrations (picomolar to nanomolar range) in biological fluids like CSF. [] This presents a significant analytical challenge, requiring highly sensitive techniques like Ultra-high performance liquid chromatography coupled to tandem mass spectrometry (UHPLC-MS).

Q3: Can you describe a reliable method for quantifying PEA and other related lipids in CSF?

A3: A recent study developed a UHPLC–MS/MS method utilizing dynamic multiple reaction monitoring (dMRM) for the simultaneous quantification of 17 NAEs and PFAMs, including PEA, in human CSF samples. [] This method employed deuterated internal standards and optimized extraction procedures to achieve high sensitivity and accuracy.

Q4: Has PEA shown any therapeutic potential in preclinical models of disease?

A4: Yes, a study demonstrated that chronic administration of Cannabidiol (CBD), a compound known to influence endocannabinoid levels, led to an increase in lung levels of several endocannabinoids, including PEA, in a rat model of monocrotaline-induced pulmonary hypertension. [] This increase in PEA levels was associated with improvements in endothelial function and other disease-related parameters.

Q5: Are there any known variations in PEA levels in humans under different physiological conditions?

A5: Research indicates that touch massage can lead to alterations in the levels of various endocannabinoids and related lipids, including PEA, in blood plasma. [, ] This suggests a potential role of PEA in the physiological response to touch and its potential therapeutic implications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-5-propan-2-yl-6-oxabicyclo[3.2.1]oct-2-ene](/img/structure/B122299.png)

![1H-Pyrrolo[3,2-b]pyridine-5-carbonitrile](/img/structure/B122306.png)